

# Spectroscopic Data of Cycloeudesmol: A Technical Guide

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## Compound of Interest

Compound Name: Cycloeudesmol

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This technical guide provides a comprehensive overview of the spectroscopic data for the natural sesquiterpenoid, **cycloeudesmol**. The information presented is intended to assist researchers in the identification, characterization, and further development of this compound. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

## Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **cycloeudesmol**, as reported in the literature. The data was acquired in deuterated chloroform ( $\text{CDCl}_3$ ).

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of Cycloeudesmol ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	0.42	m	7.0
2	1.60	m	
3	1.45	m	
4	1.95	m	
5	0.65	m	
6	1.85	m	
7	1.55	m	
8	1.65	m	
9	1.25	m	
10	0.15	m	
12	1.22	s	
13	1.22	s	
14	0.98	d	
15	0.75	s	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of Cycloeudesmol ( $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ , ppm)
1	16.2
2	25.9
3	34.5
4	49.8
5	29.8
6	28.3
7	41.6
8	23.7
9	42.1
10	20.5
11	72.9
12	27.2
13	27.0
14	15.8
15	18.3

## Mass Spectrometry Data

High-resolution mass spectrometry (HR-ESI-MS) of **cycloeudesmol** reveals a molecular ion consistent with its chemical formula,  $C_{15}H_{26}O$ .

**Table 3: Mass Spectrometry Data of Cycloeudesmol**

Ion	m/z $[M+H]^+$	Calculated	Observed
$C_{15}H_{27}O^+$	223.2056	223.2056	223.2055

## Experimental Protocols

The following are typical experimental protocols for the acquisition of NMR and MS data for sesquiterpenoids like **cycloeudesmol**.

## NMR Spectroscopy

**Sample Preparation:** A sample of pure **cycloeudesmol** (typically 5-10 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz or higher.

**Acquisition Parameters:**

- $^1\text{H}$  NMR: Spectra are typically acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Spectra are usually acquired with a spectral width of 200-220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to  $^1\text{H}$  NMR.
- 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed using standard pulse programs.

## Mass Spectrometry

**Sample Preparation:** A dilute solution of **cycloeudesmol** is prepared in a suitable solvent such as methanol or acetonitrile.

**Instrumentation:** High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. For analysis of volatile sesquiterpenoids, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is also commonly used.

**Acquisition Parameters (HR-ESI-MS):**

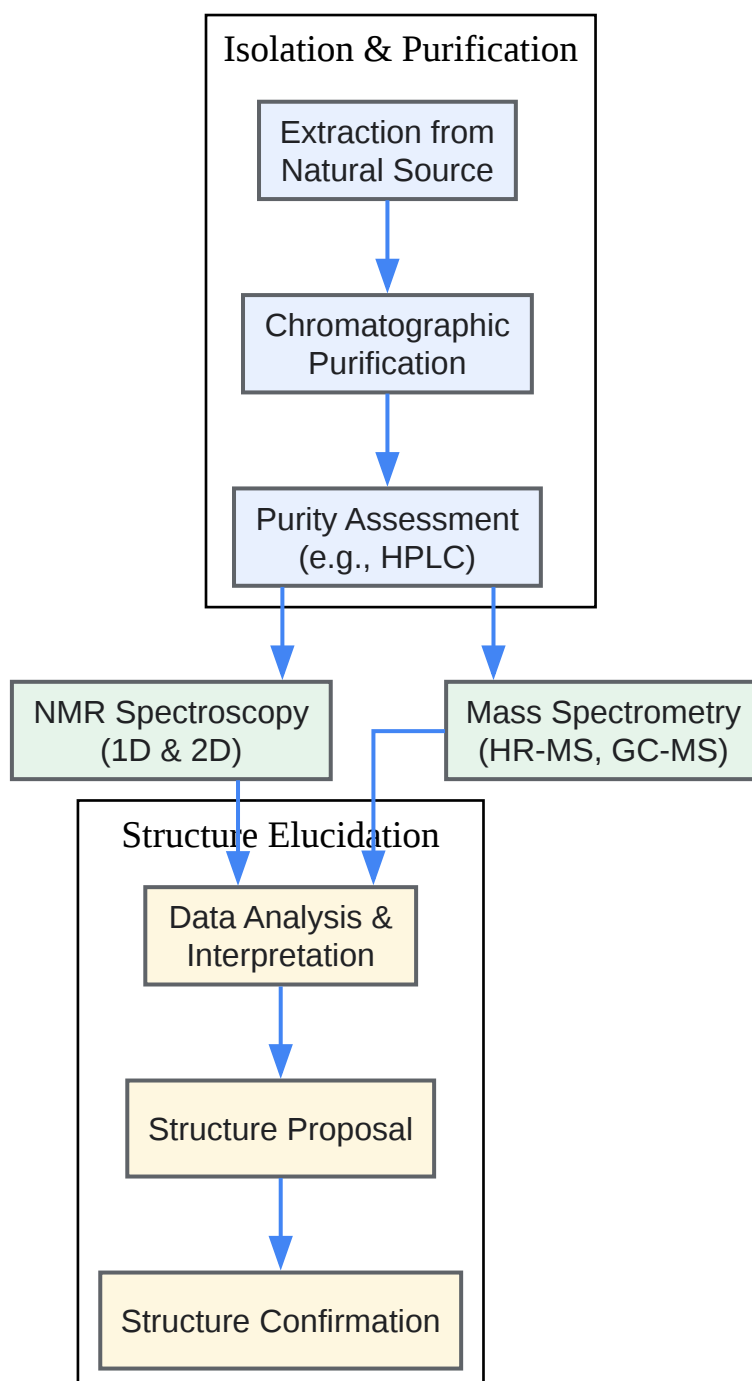
- Ionization Mode: Positive ion mode is commonly used to observe the protonated molecule  $[M+H]^+$ .
- Mass Range: A scan range of  $m/z$  100-1000 is typically sufficient for sesquiterpenoids.
- Capillary Voltage and Temperature: These parameters are optimized to achieve good ionization efficiency and stable spray.

#### Acquisition Parameters (GC-MS):

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.
- Oven Temperature Program: A temperature gradient is employed to separate the components of a mixture, for example, starting at 50°C and ramping up to 250°C.
- Ionization Energy: A standard electron ionization energy of 70 eV is used.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **cycloeudesmol**.



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